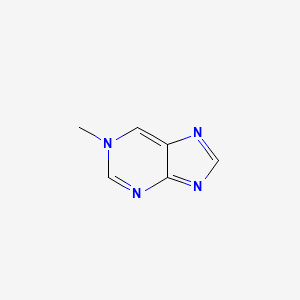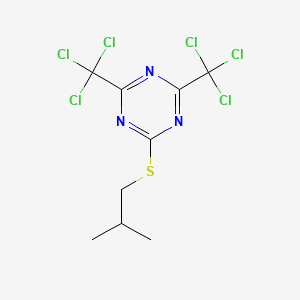
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with isobutylthio groups .
- Step 1: Preparation of Cyanuric Chloride:
- Cyanuric chloride is synthesized by the trimerization of cyanogen chloride.
- Reaction conditions: Cyanogen chloride is heated in the presence of a catalyst.
- Step 2: Nucleophilic Substitution:
- Cyanuric chloride is reacted with isobutylthiol.
- Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of 0°C to room temperature.
- The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, alcohols, and thiols.
- Conditions: Typically carried out in organic solvents at varying temperatures depending on the nucleophile.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Reactions are carried out under controlled temperatures to avoid over-oxidation.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Reactions are carried out in anhydrous solvents to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine-substituted triazines, while oxidation can yield sulfoxides or sulfones .
Scientific Research Applications
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties .
- Biology:
- Medicine:
- Industry:
- Used in the production of herbicides and other agrochemicals.
- Employed in the development of new materials with enhanced thermal stability and other desirable properties .
Mechanism of Action
The mechanism of action of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
- Antimicrobial Activity:
- Anticancer Activity:
Comparison with Similar Compounds
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds to highlight its uniqueness:
- Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine):
- Similar structure but lacks the isobutylthio groups.
- Used as a starting material for the synthesis of various triazine derivatives .
- Melamine (1,3,5-Triazine-2,4,6-triamine):
- Contains amino groups instead of isobutylthio groups.
- Widely used in the production of plastics and resins .
- Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine):
- Contains different substituents on the triazine ring.
- Commonly used as a herbicide .
Conclusion
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a versatile compound with significant potential in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry further highlight its importance in scientific research and industrial production.
Properties
Molecular Formula |
C9H9Cl6N3S |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-4(2)3-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h4H,3H2,1-2H3 |
InChI Key |
XSXWFPQQFWOWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


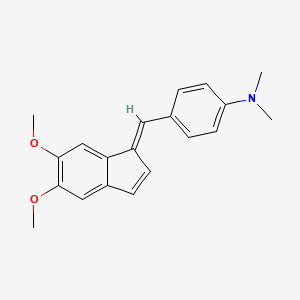
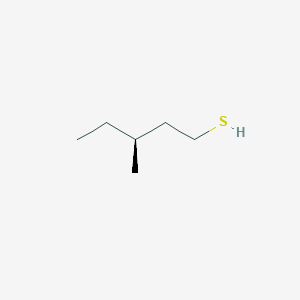

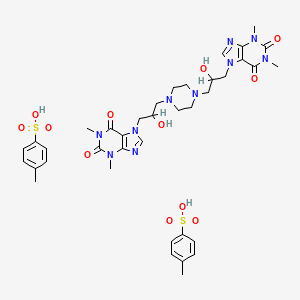

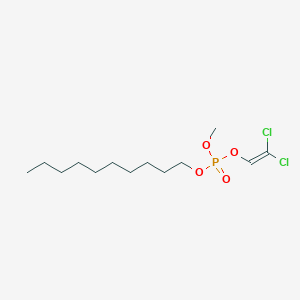

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
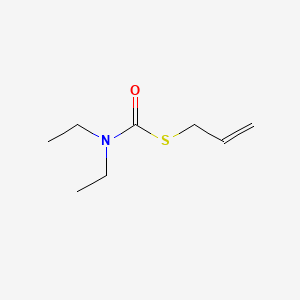
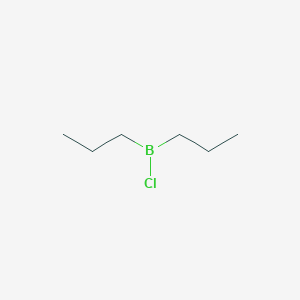
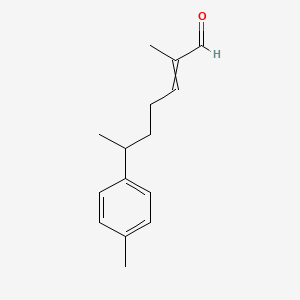
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

